Welcome to the BenchChem Online Store!
molecular formula C13H9N3O2 B8779668 2-(Pyrazin-2-ylmethyl)isoindoline-1,3-dione

2-(Pyrazin-2-ylmethyl)isoindoline-1,3-dione

Cat. No. B8779668
M. Wt: 239.23 g/mol
InChI Key: YPEVCODAVBWIQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08063084B2

Procedure details

Following the procedure as described in step A of Preparation 14, making variations as required to replace 4-(chloromethyl)pyrimidine with 2-(chloromethyl)pyrazine (prepared according to R. W. Carling, et al., J. Med. Chem., (2004), Vol. 47, pp. 1807-1822) to react with potassium phthalimide, 2-(pyrazin-2-ylmethyl)isoindoline-1,3-dione was obtained as a colorless solid in 46% yield: nip 141-143° C.; 1H NMR (300 MHz, CDCl3) δ 8.65 (5, 1 H), 8.47 (s, 2H), 7.90-7.87 (m, 2H), 7.76-7.73 (m, 2H), 5.05 (s, 2H): MS (ES+) m/z 240.1 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
ClCC1C=CN=CN=1.Cl[CH2:10][C:11]1[CH:16]=[N:15][CH:14]=[CH:13][N:12]=1.[C:17]1(=[O:27])[NH:21][C:20](=[O:22])[C:19]2=[CH:23][CH:24]=[CH:25][CH:26]=[C:18]12.[K]>>[N:12]1[CH:13]=[CH:14][N:15]=[CH:16][C:11]=1[CH2:10][N:21]1[C:17](=[O:27])[C:18]2[C:19](=[CH:23][CH:24]=[CH:25][CH:26]=2)[C:20]1=[O:22] |f:2.3,^1:27|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC1=NC=NC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC1=NC=CN=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=2C(C(N1)=O)=CC=CC2)=O.[K]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as described in step A of Preparation 14
CUSTOM
Type
CUSTOM
Details
prepared

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=NC=C1)CN1C(C2=CC=CC=C2C1=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.